molecular formula C10H9Cl2NO B6344903 (2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile CAS No. 2216493-20-6

(2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile

Cat. No. B6344903
CAS RN: 2216493-20-6
M. Wt: 230.09 g/mol
InChI Key: DIHUEFBGXOTXPL-UHFFFAOYSA-N
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Description

(2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile, also known as 2,4-DD, is an organochlorine compound that has been extensively studied due to its potential applications in scientific research. It has been used as a reagent in organic synthesis and as a starting material in the production of various compounds. This compound has also been studied for its biochemical and physiological effects, its mechanism of action, and its advantages and limitations for laboratory experiments.

Scientific Research Applications

(2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile has been used in a variety of scientific research applications, including biochemistry, pharmacology, and toxicology. It has been used as a reagent in organic synthesis and as a starting material in the production of various compounds. It has also been used to study the effects of organochlorine compounds on the environment and to investigate the mechanism of action of certain drugs. Additionally, it has been used as a model compound to study the effects of other organochlorine compounds.

Mechanism of Action

The mechanism of action of (2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile is not completely understood. However, it is believed that the compound binds to certain proteins in the body, which results in changes in the activity of those proteins. Additionally, it has been suggested that (2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile may act as an inhibitor of certain enzymes, which would explain its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
(2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been found to have an effect on the production of certain hormones, such as cortisol, which is involved in stress response. It has also been found to affect the activity of certain receptors, such as the nicotinic acetylcholine receptor, which is involved in the transmission of signals between neurons.

Advantages and Limitations for Lab Experiments

(2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it has a relatively low toxicity. Additionally, it has a wide range of applications in scientific research. However, there are some limitations to using (2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile in laboratory experiments. It has a relatively short half-life, which means that it must be used quickly in order to achieve the desired effects. Additionally, it is not suitable for long-term studies due to its potential toxicity.

Future Directions

There are several potential future directions for research on (2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile. One potential direction is to further investigate its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research could be done on the environmental effects of (2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile, as well as its potential applications in medicine and other fields. Finally, research could be done to explore the potential uses of (2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile in other laboratory experiments, such as those involving organic synthesis or drug development.

Synthesis Methods

The synthesis of (2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile is usually achieved through a two-step process. The first step involves the reaction of a suitable alkyl halide or alkyl sulfonate with 2,4-dichlorophenoxyacetic acid (2,4-D). This reaction produces a 2,4-dichlorophenoxyacetic acid ester, which is then reacted with an appropriate base to form (2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile. The reaction can be represented as follows:
2,4-D + Alkyl Halide or Alkyl Sulfonate → 2,4-D Ester
2,4-D Ester + Base → (2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile

properties

IUPAC Name

2-(2,4-dichloro-3,5-dimethylphenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO/c1-6-5-8(14-4-3-13)10(12)7(2)9(6)11/h5H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHUEFBGXOTXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Cl)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dichloro-3,5-dimethylphenoxy)acetonitrile

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